molecular formula C15H10Cl2F2O B1327798 3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-88-4

3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No. B1327798
M. Wt: 315.1 g/mol
InChI Key: AFTBWNGMEYJJRD-UHFFFAOYSA-N
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Description

3-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone is a compound of interest in the fields of synthetic chemistry and scientific research. It is a fluorinated aromatic aldehyde which has been studied for its potential applications in the synthesis of various organic compounds. It is also known as 3-chloro-3-fluoropropiophenone and is commonly referred to as 3-CFPP. This compound has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Molecular Synthesis and Analysis

  • Research has been conducted on compounds synthesized from amino-benzophenones, such as 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, highlighting the synthesis and spectral analysis of these compounds. The research focuses on molecular geometry, chemical reactivity, and physical properties like UV emission and fluorescent quantum yields. This showcases the potential use of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone in molecular synthesis and analysis (Satheeshkumar et al., 2017).

Biocatalytic Reduction

  • A study utilizing Saccharomyces cerevisiae as a whole cell biocatalyst for the reduction of 3-chloro-4-fluoropropiophenone demonstrates the potential for biocatalytic applications. The study optimized the concentrations of glucose, S. cerevisiae, and the compound for efficient conversion, achieving a 100% conversion rate in 12 hours (이해룡 et al., 2011).

Structural Analysis in Chemistry

  • Research on the molecular structure of various compounds, including those with chloro and fluoro substituents, provides insights into their chemical and physical properties. This research is critical for understanding the reactive sites and potential applications in chemical synthesis (Allcock et al., 1991).

Intermolecular Interactions and Crystallography

  • Investigations into intermolecular interactions in 1,2,4-triazoles derivatives, involving fluoro and chloro derivatives, highlight the importance of such compounds in crystallography and material science. The study provides deep insights into the nature of these interactions, which is essential for materials development and pharmaceutical applications (Shukla et al., 2014).

Copolymerization in Material Science

  • Research on the synthesis and copolymerization of halogen, alkoxy, and alkyl ring-disubstituted ethylenes, including compounds with chloro and fluoro substituents, points towards applications in material science. This research is vital for developing new materials with specific properties, such as increased thermal stability or unique electronic properties (Hussain et al., 2019).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-14(19)13(17)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBWNGMEYJJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644962
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

CAS RN

898750-88-4
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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